molecular formula C18H12F6N2O3 B13823665 1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)

1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)

Cat. No.: B13823665
M. Wt: 418.3 g/mol
InChI Key: PHGRTTQNDSQMJE-UHFFFAOYSA-N
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Description

1,1’-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone) is a complex organic compound featuring a naphthalene moiety and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone) typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-methoxynaphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Imidazole Ring Formation: The naphthalene derivative is then reacted with appropriate reagents to form the imidazole ring. This step often involves the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of Trifluoroethanone Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydro derivatives.

Scientific Research Applications

1,1’-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxynaphthalen-1-yl)ethan-1-amine
  • N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide
  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

1,1’-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone) stands out due to its unique combination of a naphthalene moiety and an imidazole ring, along with the presence of trifluoroethanone groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H12F6N2O3

Molecular Weight

418.3 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-(2-methoxynaphthalen-1-yl)-3-(2,2,2-trifluoroacetyl)-2H-imidazol-1-yl]ethanone

InChI

InChI=1S/C18H12F6N2O3/c1-29-12-7-6-10-4-2-3-5-11(10)13(12)14-25(15(27)17(19,20)21)8-9-26(14)16(28)18(22,23)24/h2-9,14H,1H3

InChI Key

PHGRTTQNDSQMJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3N(C=CN3C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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